molecular formula C11H10N2O2 B1296855 2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 6252-98-8

2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione

Cat. No. B1296855
CAS RN: 6252-98-8
M. Wt: 202.21 g/mol
InChI Key: CDALGRHRPPTQPM-UHFFFAOYSA-N
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Description

“2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione” is a small heterocyclic molecule. It has a unique spiro-structure and its IUPAC name is 1’,3’-dihydrospiro [imidazolidine-4,2’-indene]-2,5-dione . The CAS number is 27473-61-6 .


Molecular Structure Analysis

The molecular formula of “2’,3’-dihydro-2H,5H-spiro[imidazolidine-4,1’-indene]-2,5-dione” is C11H10N2O2 . Its molecular weight is 202.21 . The InChI code is 1S/C11H10N2O2/c14-9-11 (13-10 (15)12-9)5-7-3-1-2-4-8 (7)6-11/h1-4H,5-6H2, (H2,12,13,14,15) .

Scientific Research Applications

Synthesis of Spiro-Imidazo Pyridine-Indene Derivatives

The compound serves as a precursor in the synthesis of novel spiro-imidazo pyridine-indene derivatives. These derivatives are synthesized via an acid-promoted annulation reaction, which is a multi-component reaction involving heterocyclic ketene aminals and bindone . The resulting structures have potential pharmaceutical activities, including Alzheimer’s disease therapy, due to their active methylene group, which can participate in further reactions to synthesize more complex heterocycles .

Development of Indeno[1,2-b]quinoxalines

The compound is used in the creation of diverse spiro-indeno[1,2-b]quinoxalines. These compounds have been recognized as important building blocks in organic synthesis, with applications in drug discovery and pharmaceutical industry impact. They are central structures in drugs treating conditions like glaucoma and aiding in smoking cessation .

Pharmaceutical Applications

Indane-1,3-dione derivatives, closely related to the compound, have shown a wide range of pharmaceutical applications. They exhibit anti-cancer, anti-inflammatory, antinociceptive, and antiproliferative activities. The compound’s structure allows for the synthesis of these derivatives, which can be used in the development of new therapeutic agents .

Bioactivity and Bioimaging

The compound’s derivatives are utilized in bioactivity and bioimaging applications. Due to their unique structural features, they serve as versatile building blocks in biosensing and bioimaging, providing insights into biological processes and aiding in the diagnosis of diseases .

Electronics and Photopolymerization

In the field of electronics, the compound’s derivatives are used for their electronic properties, contributing to the development of organic electronic devices. Additionally, they are employed in photopolymerization processes, which are essential in creating polymers with specific properties for various industrial applications .

Agrochemicals and Functionalized Substances

The compound’s derivatives have applications in agrochemicals, serving as important scaffolds for natural compounds and functionalized substances. They are involved in the synthesis of products that have significant agricultural activities, such as pest control and crop protection .

Safety and Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-9-11(13-10(15)12-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDALGRHRPPTQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C3=CC=CC=C31)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60283670
Record name 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione

CAS RN

6252-98-8
Record name MLS000737651
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Record name 2',3'-Dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60283670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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